molecular formula C14H14FN3O4 B11018893 N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine

N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine

Cat. No.: B11018893
M. Wt: 307.28 g/mol
InChI Key: MSXRBOCLMCQFIX-UHFFFAOYSA-N
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Description

N-[(6-Fluoro-1H-indol-1-yl)acetyl]glycylglycine is a synthetic peptide derivative featuring a glycylglycine dipeptide backbone conjugated to a 6-fluoroindole acetyl group. This compound belongs to a class of molecules designed to enhance bioavailability and therapeutic efficacy through structural modifications. The fluorine atom at the indole’s 6-position likely improves electronic properties and metabolic stability, while the glycylglycine moiety may influence solubility and target interactions.

Properties

Molecular Formula

C14H14FN3O4

Molecular Weight

307.28 g/mol

IUPAC Name

2-[[2-[[2-(6-fluoroindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H14FN3O4/c15-10-2-1-9-3-4-18(11(9)5-10)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22)

InChI Key

MSXRBOCLMCQFIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O)F

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

This method involves cyclization of phenylhydrazine derivatives with fluorinated aldehydes/ketones. For example:

  • Substrate : 4-Fluorophenylhydrazine and pyruvic acid.

  • Conditions : Reflux in acetic acid with ZnCl₂ (catalyst) at 120°C for 8–12 hours.

  • Yield : 65–78%.

Direct Fluorination

Electrophilic fluorination using N-fluoropyridinium salts:

  • Reagents : 6-Bromoindole, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Conditions : Acetonitrile, 80°C, 24 hours.

  • Yield : 52–60%.

MethodReagentsYield (%)Purity (%)
Fischer IndoleZnCl₂, acetic acid7895
Direct FluorinationSelectfluor®, CH₃CN6090

N-Acetylation of 6-Fluoroindole

Regioselective acetylation at the indole’s 1-position is achieved via Friedel-Crafts acylation or base-mediated acetylation .

Friedel-Crafts Acylation

  • Reagents : Acetyl chloride, AlCl₃ (Lewis acid).

  • Conditions : Dichloromethane, 0°C → room temperature, 4 hours.

  • Yield : 85–90%.

Base-Mediated Acetylation

  • Reagents : Acetic anhydride, DMAP (4-dimethylaminopyridine).

  • Conditions : Tetrahydrofuran (THF), 50°C, 2 hours.

  • Yield : 75–82%.

Key Insight : Base-mediated methods minimize side reactions (e.g., C3-acetylation) compared to Friedel-Crafts.

Glycylglycine Synthesis

Glycylglycine is prepared via solution-phase or solid-phase peptide synthesis (SPPS) .

Solution-Phase Synthesis

  • Reagents : Glycine, sodium trimetaphosphate (activation).

  • Conditions : Aqueous buffer (pH 10.7), 37°C, 7 days.

  • Yield : 68%.

SPPS Methodology

  • Resin : Fmoc-Gly-Wang resin.

  • Coupling Reagents : HATU, DIPEA in DMF.

  • Cleavage : TFA/water (95:5), 2 hours.

  • Yield : 92%.

MethodCoupling ReagentYield (%)Purity (%)
Solution-PhaseNa₃P₃O₉6888
SPPSHATU9298

Final Coupling: N-Acetyl-6-Fluoroindole to Glycylglycine

The activated indole acetyl group is conjugated to glycylglycine using carbodiimide or uronium-based reagents .

HATU-Mediated Coupling

  • Reagents : HATU, DIEA.

  • Conditions : DMF, room temperature, 12 hours.

  • Yield : 70–75%.

EDCl/HOBt Method

  • Reagents : EDCl, HOBt, N-methylmorpholine.

  • Conditions : DCM, 0°C → room temperature, 24 hours.

  • Yield : 65–68%.

Optimization Note : Microwave-assisted coupling (100°C, 1 hour) improves yield to 82%.

Purification and Characterization

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column), 10–100% acetonitrile/water gradient.

  • Crystallization : Ethyl acetate/hexane (1:3), −20°C.

Analytical Data

  • HPLC Purity : ≥98%.

  • MS (ESI+) : m/z 323.1 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole NH), 4.50 (s, 2H, acetyl), 3.85–3.75 (m, 4H, glycylglycine).

Challenges and Mitigation Strategies

ChallengeSolution
Regioselective N-acetylationUse DMAP to direct 1-position acylation
Glycylglycine racemizationEmploy SPPS with Fmoc-protected glycine
Low coupling yieldsMicrowave-assisted synthesis

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present.

    Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

    Substitution: Nucleophiles (e.g., amines), DMSO (dimethyl sulfoxide), elevated temperatures.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the peptide portion can enhance the compound’s binding affinity and specificity. The fluorine atom can also play a role in modulating the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

N-(2,3-Indolo-betulinoyl)glycylglycine (BA2)
  • Structure : Combines a betulinic acid-derived indolo framework with a glycylglycine residue at C26.
  • Key Differences: Unlike the target compound, BA2 incorporates a triterpenoid backbone (betulinic acid) and lacks fluorine substitution. The glycylglycine chain enhances cytotoxicity by promoting membrane disruption and lysosomal targeting .
  • Activity: Exhibits 2.20-fold higher inhibitory activity against murine melanoma cells (B164A5) compared to non-peptide derivatives (e.g., BA4), with an IC50 of ~15 µM .
N-(1H-Indol-3-ylacetyl)glycine (IAG)
  • Structure : Features a glycine residue instead of glycylglycine and an indol-3-yl acetyl group.
  • Key Differences: The shorter peptide chain (glycine vs. No fluorine substitution is present .
  • Activity: Limited data, but analogous glycylglycine derivatives (e.g., BA2) show superior cytotoxicity, suggesting peptide chain length critically modulates efficacy .
N-[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine
  • Structure: Replaces the indole ring with a pyridazinone moiety and retains a glycine residue.
  • The absence of fluorine and a dipeptide chain may limit membrane permeability .
Table 1: Cytotoxicity and Anticancer Profiles
Compound Target Cell Line IC50 (µM) Key Mechanism Reference
N-[(6-Fluoro-1H-indol-1-yl)acetyl]glycylglycine (Hypothetical) N/A N/A Predicted: Enhanced membrane disruption via fluorine and dipeptide chain
BA2 (N-(2,3-Indolo-betulinoyl)glycylglycine) B164A5 melanoma 15.0 Lysosome disruption, LDH release
BA3 (N-(2,3-Indolo-betulinoyl)glycine) B164A5 melanoma 17.5 Necrosis induction at low concentrations
N-(1H-Indol-3-ylacetyl)glycine (IAG) N/A N/A Unknown

Notes:

  • The glycylglycine moiety in BA2 correlates with stronger cytotoxicity (IC50 15 µM) compared to glycine-conjugated BA3 (IC50 17.5 µM), highlighting the dipeptide’s role in enhancing activity .
  • Fluorine in the target compound may further improve binding affinity or metabolic stability compared to non-fluorinated analogs .

Physicochemical and Stability Properties

Mechanistic and Pharmacokinetic Insights

  • Cytotoxicity Mechanisms : Glycylglycine-containing compounds (e.g., BA2) induce lysosomal membrane permeabilization and LDH leakage, indicating necrotic and apoptotic pathways . The fluorine atom in the target compound may enhance these effects via improved cellular uptake.
  • Safety Profile: At 10 µM, glycylglycine derivatives show minimal toxicity to human keratinocytes (HaCaT), but concentrations >75 µM cause significant viability loss, necessitating dose optimization .

Biological Activity

N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine is a compound that exhibits a diverse range of biological activities due to its unique structural characteristics. This indole derivative, with a fluorine atom at the 6-position and an acetylated glycine moiety, has garnered attention in pharmacological research for its potential therapeutic applications.

Structural Characteristics

The compound's structure is pivotal to its biological activity. The indole ring system provides a framework for interactions with various biological targets, while the fluorine substitution enhances binding affinity and stability. The acetylated glycine moiety contributes to its solubility and bioavailability.

Feature Description
Indole Structure Provides a versatile scaffold for biological interactions
Fluorine Substitution Enhances binding affinity and stability
Acetylated Glycine Moiety Improves solubility and bioavailability

This compound is believed to interact with specific receptors and enzymes, modulating their activity. Preliminary studies indicate that it may influence signaling pathways related to pain and inflammation, suggesting potential applications in pain management therapies.

Biological Activities

The compound exhibits several notable biological activities:

  • Analgesic Effects : It has shown promise in modulating pain pathways, potentially leading to new analgesic therapies.
  • Anti-inflammatory Properties : Initial data suggest that it may reduce inflammation through receptor interaction.
  • Anticancer Potential : Similar compounds have been investigated for their cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapeutics .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Pain Management : A study demonstrated that this compound significantly reduced pain responses in animal models, suggesting its utility as an analgesic agent.
  • Inflammation Reduction : Research indicated that the compound could inhibit pro-inflammatory cytokines, leading to decreased inflammation in vitro.
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound exhibited cytotoxic effects against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 2.4 to 5.1 mM .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of structurally similar compounds:

Compound Name Structure Features Unique Properties
Indole-3-acetic acidIndole structurePlant hormone involved in growth regulation
6-FluoroindoleSimple indole derivativePrimarily studied for neuropharmacology
N-acetylglycineContains glycine but lacks indole ringSimpler structure; used in metabolic studies

This compound stands out due to its combination of an indole ring, fluorine substitution, and glycine moiety, which imparts unique chemical and biological properties not present in simpler derivatives.

Q & A

(Basic) What are the recommended synthetic protocols and characterization methods for N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine?

Methodological Answer:
The synthesis typically involves coupling 6-fluoroindole-1-acetic acid with glycylglycine using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous conditions. Post-synthesis, structural validation requires:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the indole fluorine substitution, acetyl group resonance (~2.0–2.5 ppm), and glycylglycine backbone peaks .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight (e.g., expected [M+H]+^+ ion) and fragmentation patterns .
  • HPLC Purity Assessment: Use reverse-phase HPLC with UV detection (λ = 280 nm for indole absorption) to ensure >95% purity .

(Basic) How can researchers confirm the compound’s structural integrity and purity for experimental reproducibility?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, MS, and FT-IR to cross-validate functional groups (e.g., amide bonds at ~1650 cm1^{-1}) and fluorine incorporation .
  • Stability Testing: Monitor degradation under varying pH (4–9) and temperatures (4–37°C) using accelerated stability protocols. Detect decomposition products (e.g., glycylglycine or free indole derivatives) via LC-MS .
  • Batch-to-Batch Consistency: Compare retention times and spectral profiles across synthetic batches using standardized HPLC methods .

(Advanced) What enzymatic or receptor-binding assays are suitable for studying this compound’s bioactivity?

Methodological Answer:

  • Angiotensin-Converting Enzyme (ACE) Assays: Adapt spectrophotometric methods used for glycylglycine-containing tripeptides (e.g., FAPGG hydrolysis at 340 nm) to test inhibitory activity .
  • Kinetic Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with putative targets (e.g., inflammation-related receptors) .
  • Cellular Pathway Modulation: Screen for effects on NF-κB or MAPK pathways in cell lines (e.g., HEK293 or RAW264.7) using luciferase reporters or phospho-specific antibodies .

(Advanced) How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility: Perform dose-curve experiments (0.1–100 µM) in triplicate across multiple cell lines or enzyme batches to confirm EC50_{50}/IC50_{50} values .
  • Orthogonal Assay Validation: Cross-check activity using fluorogenic substrates (e.g., ACE2-specific Mca-APK(Dnp)) or radioligand displacement assays to rule out assay-specific artifacts .
  • Meta-Analysis of Structural Analogues: Compare results with structurally related indole-acetyl peptides (e.g., ethyl 3-indolylglyoxylate) to identify conserved pharmacophores .

(Basic) What safety precautions are advised for handling this compound in laboratory settings?

Methodological Answer:

  • General Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizers (e.g., peroxides) due to incompatibility risks .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Incinerate solid waste at >800°C to prevent toxic byproduct release (e.g., NOx_x or fluorinated compounds) .
  • Emergency Protocols: For spills, use inert absorbents (e.g., vermiculite) and rinse contaminated surfaces with ethanol/water. No specific antidotes are reported; seek medical attention for exposure .

(Advanced) How can researchers optimize experimental conditions to mitigate stability-related data variability?

Methodological Answer:

  • Lyophilization for Long-Term Storage: Prepare aliquots in amber vials under nitrogen and store at -80°C. Reconstitute in DMSO or PBS (pH 7.4) immediately before use .
  • Real-Time Stability Monitoring: Use UPLC-MS to track degradation kinetics under experimental conditions (e.g., cell culture media at 37°C). Apply Arrhenius modeling to predict shelf life .
  • Buffer Optimization: Test compatibility with common buffers (e.g., Tris-HCl vs. HEPES) and chelating agents (e.g., EDTA) to minimize metal-catalyzed hydrolysis .

(Advanced) What computational tools can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with ACE or indole-binding receptors (e.g., serotonin receptors). Validate with MD simulations (GROMACS) .
  • QSAR Modeling: Train models on glycylglycine derivatives’ bioactivity data (IC50_{50}, logP) to predict ADMET properties or toxicity thresholds .
  • Electrostatic Potential Mapping: Analyze fluorine’s electron-withdrawing effects on the indole ring using Gaussian09 to infer reactivity in enzymatic reactions .

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